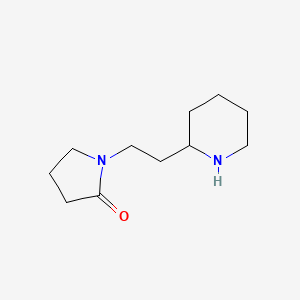

1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one

Descripción

Significance of Pyrrolidin-2-one and Piperidine (B6355638) Scaffolds in Pharmaceutical Research

The pyrrolidin-2-one and piperidine ring systems are ubiquitous in medicinal chemistry and are integral components of numerous approved pharmaceutical agents. researchgate.netnih.gov Their prevalence stems from their favorable physicochemical properties and their ability to form key interactions with biological targets.

The pyrrolidin-2-one scaffold, a five-membered lactam, is a structural motif found in a variety of biologically active compounds. nih.gov This ring system can influence a molecule's polarity, hydrogen bonding capacity, and conformational rigidity. nih.gov Its derivatives have been investigated for a range of therapeutic applications, including nootropic, anticonvulsant, and anti-inflammatory activities. frontiersin.orgresearchgate.net The pyrrolidine (B122466) ring's three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for selective binding to target proteins. nih.govresearchgate.net

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is one of the most common heterocyclic fragments found in FDA-approved drugs. arizona.edunih.gov Its saturated, non-planar structure provides a versatile framework for creating complex three-dimensional molecules that can fit into the binding sites of enzymes and receptors. thieme-connect.com Piperidine derivatives are central to drugs targeting the central nervous system (CNS), as well as agents with antihistaminic, anticancer, and analgesic properties. researchgate.netarizona.edu The introduction of chiral piperidine scaffolds can significantly enhance biological activity, selectivity, and pharmacokinetic properties. thieme-connect.com

The table below highlights some well-known drugs that feature these important scaffolds, demonstrating their therapeutic success.

| Scaffold | Drug Name | Therapeutic Class |

| Pyrrolidin-2-one | Piracetam | Nootropic |

| Levetiracetam | Anticonvulsant | |

| Doxapram | Respiratory Stimulant | |

| Piperidine | Methylphenidate | CNS Stimulant |

| Donepezil | Acetylcholinesterase Inhibitor | |

| Fexofenadine | Antihistamine | |

| Haloperidol | Antipsychotic |

Overview of Heterocyclic Compound Classes in Drug Discovery

Heterocyclic compounds are organic molecules that contain a ring structure composed of atoms from at least two different elements, typically carbon and at least one heteroatom such as nitrogen, oxygen, or sulfur. rroij.comijsrtjournal.com This class of compounds is of paramount importance in drug discovery, with a high percentage of marketable drugs featuring heterocyclic fragments in their structures. arizona.edumdpi.com

The significance of heterocycles in medicinal chemistry is rooted in their vast structural diversity and their ability to engage in a wide range of interactions with biological macromolecules. rroij.com The presence of heteroatoms imparts unique electronic and steric properties, influencing factors like solubility, lipophilicity, and metabolic stability. rroij.com Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors, and to participate in π-π stacking interactions, which are critical for molecular recognition at the target site. ijsrtjournal.com

Heterocyclic systems are often considered "privileged structures" because a single scaffold can serve as a template for developing ligands for multiple biological targets. mdpi.com They are foundational components in the discovery of novel therapeutic agents across virtually all disease areas, including cancer, infectious diseases, and neurological disorders. ijsrtjournal.commdpi.comnih.gov

The following table provides a classification of some common heterocyclic scaffolds used in drug development.

| Ring Size | Heteroatom(s) | Example Scaffolds |

| Five-membered | Nitrogen (N) | Pyrrole, Pyrrolidine, Imidazole, Pyrazole |

| Oxygen (O) | Furan, Tetrahydrofuran | |

| Sulfur (S) | Thiophene | |

| Six-membered | Nitrogen (N) | Pyridine (B92270), Piperidine, Pyrimidine |

| Oxygen (O) | Pyran | |

| Fused Rings | N, O, or S | Indole, Benzimidazole, Quinoline, Benzofuran |

Structural Context of the 1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one Moiety

The chemical structure of this compound is defined by the specific arrangement and linkage of its constituent heterocyclic rings.

Pyrrolidin-2-one Ring: This is a five-membered ring containing a nitrogen atom adjacent to a carbonyl group (an amide within a ring, or a lactam). In this specific molecule, the nitrogen atom of the pyrrolidin-2-one ring is substituted.

Piperidine Ring: This is a saturated six-membered ring containing one nitrogen atom. The substitution is at the 2-position of this ring.

Ethyl Linker: A two-carbon chain connects the nitrogen of the pyrrolidin-2-one ring to the 2-position of the piperidine ring.

General Synthetic Strategies for Pyrrolidin-2-one Ring Systems

Cyclization Approaches for γ-Lactam Synthesis

The formation of the γ-lactam ring is frequently achieved through intramolecular cyclization reactions. These methods often involve the formation of a key carbon-nitrogen bond to close the five-membered ring.

A variety of starting materials can be employed for these cyclizations. For instance, gold-catalyzed tandem cycloisomerization/oxidation of homopropargyl amides provides an efficient route to chiral γ-lactams atlantis-press.com. Another approach involves the hypervalent iodine reagent PIFA (phenyliodine bis(trifluoroacetate)), which promotes the intramolecular electrophilic cyclization of alkynylamides to yield the pyrrolidinone skeleton atlantis-press.com.

Radical cyclizations are also a powerful tool. Cobaloxime-catalyzed transfer of a hydrogen radical (H·) to acrylamides can initiate cyclization to form γ-lactams nih.gov. Additionally, photoinduced deaminative [3+2] annulation reactions between N-aminopyridinium salts and alkenes have been developed to produce functionalized γ-lactams with high diastereoselectivity atlantis-press.com. A gold-catalyzed cascade cyclization of alkenyl diynes has also been shown to furnish tetracyclic γ-lactams efficiently acs.org.

Formal cycloadditions represent another class of cyclization strategies. A [3+2] cycloaddition between ketenes and aziridines has been reported as a practical and scalable method that affords high yields of γ-lactams with excellent stereoselectivity masterorganicchemistry.com.

One-Pot Synthetic Protocols for Pyrrolidin-2-ones

One-pot syntheses are highly valued for their efficiency, reduced waste, and operational simplicity. Several such protocols have been developed for pyrrolidin-2-one derivatives.

A notable example is the ultrasound-promoted, one-pot, three-component synthesis of substituted 3-pyrrolin-2-ones using anilines, aldehydes, and diethyl acetylenedicarboxylate, with citric acid as a catalyst. This method is lauded for its clean reaction profile, excellent yields, and short reaction times . Multicomponent reactions (MCRs) are a cornerstone of one-pot synthesis, and the Ugi three-component reaction of levulinic acid with various amines and isonitriles has been optimized under microwave assistance to produce lactam derivatives efficiently atlantis-press.com.

Furthermore, a one-pot process for creating 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes involves a Lewis acid-initiated ring opening with primary amines, followed by lactamization mdpi.com. This approach integrates multiple transformations into a single sequence without isolating intermediates.

Synthesis from Precursor Molecules

The construction of the pyrrolidin-2-one ring can be accomplished by utilizing various acyclic or cyclic precursor molecules.

Erythruronolactone and Other Lactones: Concise synthetic routes to pyrrolidin-2-ones have been developed starting from erythruronolactone, which can be converted in good yields upon reaction with amines epfl.ch. A fundamental and widely used method for preparing N-substituted pyrrolidin-2-ones is the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures (200-300°C) d-nb.info.

Esters: A photoinduced, organocatalyzed, three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines offers a green and efficient route to pyrrolidin-2-ones under visible light and metal-free conditions researchgate.netnih.gov.

Donor-Acceptor (DA) Cyclopropanes: A versatile method for synthesizing 1,5-substituted pyrrolidin-2-ones employs DA cyclopropanes. The process involves a Lewis acid-catalyzed opening of the cyclopropane ring by primary amines (like anilines or benzylamines) to form γ-amino esters. These intermediates then undergo in situ lactamization and dealkoxycarbonylation to yield the final product d-nb.inforesearchgate.netnih.govlookchem.com. This reaction demonstrates broad applicability with a wide range of amines and substituted cyclopropanes d-nb.inforesearchgate.net.

Table 1: Selected Synthetic Methods for Pyrrolidin-2-one Ring Systems

| Method Class | Specific Reaction | Key Precursors | Reagents/Catalysts | Ref. |

| Cyclization | Gold-Catalyzed Cascade | Alkenyl diynes | Gold catalyst | acs.org |

| Radical Cyclization | Acrylamides | Cobaloxime/H₂ | nih.gov | |

| Formal [3+2] Cycloaddition | Ketenes, Aziridines | - | masterorganicchemistry.com | |

| One-Pot | Three-Component Reaction | Anilines, Aldehydes, Diethyl acetylenedicarboxylate | Citric acid, Ultrasound | |

| Lewis Acid-Initiated Cascade | Donor-Acceptor Cyclopropanes, Primary amines | Lewis acid (e.g., Ni(ClO₄)₂) | ||

| From Precursors | Condensation | γ-Butyrolactone, Primary amines | High temperature | d-nb.info |

| Photoinduced Cyclization | Styrene, α-bromoalkyl esters, Primary amines | Organocatalyst, Visible light | researchgate.netnih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-piperidin-2-ylethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11-5-3-8-13(11)9-6-10-4-1-2-7-12-10/h10,12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASZUWYYFJDMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCN2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405683 | |

| Record name | 1-(2-piperidin-2-ylethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876710-79-1 | |

| Record name | 1-(2-piperidin-2-ylethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of 1 2 Piperidin 2 Ylethyl Pyrrolidin 2 One Analogs

Influence of Substituent Position and Electronic Properties on Biological Activity

The biological activity of analogs of 1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one is profoundly influenced by the nature, position, and electronic properties of substituents on both the piperidine (B6355638) and pyrrolidin-2-one rings. Alterations to these features can significantly impact the molecule's affinity for its biological target, as well as its pharmacokinetic properties.

Substitutions on the Piperidine Ring: The piperidine ring offers several positions for substitution that can modulate biological activity. The introduction of substituents can affect the molecule's basicity, lipophilicity, and steric profile. For instance, in related classes of compounds, the presence of small alkyl groups on the piperidine ring has been shown to enhance potency, potentially by improving hydrophobic interactions within the binding pocket of a target protein. Conversely, the introduction of bulky substituents may lead to a decrease in activity due to steric hindrance. The position of the substituent is also critical; for example, substitution at the 4-position of the piperidine ring in other molecular scaffolds has been a common strategy to introduce functionality that can interact with specific residues in a receptor.

The electronic nature of substituents on any attached aromatic ring is another key determinant of activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the ring system, thereby influencing electrostatic interactions with the biological target. In many neurologically active compounds containing a piperidine moiety, the presence of an EWG on a phenyl ring attached to the piperidine can enhance activity by modifying the pKa of the piperidine nitrogen or by participating in specific electronic interactions such as pi-stacking or hydrogen bonding.

Substitutions on the Pyrrolidin-2-one Ring: The pyrrolidin-2-one ring, a privileged scaffold in medicinal chemistry, also presents opportunities for structural modification. researchgate.net The lactam carbonyl group is a key hydrogen bond acceptor, and its electronic environment can be modulated by nearby substituents. Substitutions at the 3-, 4-, and 5-positions of the pyrrolidin-2-one ring can introduce chirality and additional points of interaction. For example, the introduction of a hydroxyl group could provide an additional hydrogen bond donor, potentially increasing binding affinity. The stereochemistry of these substituents is often crucial, with one enantiomer or diastereomer exhibiting significantly higher activity than others. scispace.com

To illustrate these principles, the following interactive data table presents hypothetical biological activity data for a series of analogs of this compound, demonstrating the potential impact of various substituents.

| Compound ID | Piperidine Substituent (R1) | Pyrrolidin-2-one Substituent (R2) | Hypothetical Biological Activity (IC50, nM) | Rationale for Activity Change |

|---|---|---|---|---|

| 1 | H | H | 150 | Baseline activity of the parent compound. |

| 2 | 4-CH3 | H | 100 | Small alkyl group may enhance hydrophobic interactions. |

| 3 | 4-Phenyl | H | 80 | Potential for additional pi-stacking interactions. |

| 4 | 4-(4-Fluorophenyl) | H | 50 | Electron-withdrawing fluorine may enhance binding affinity. |

| 5 | H | 3-OH | 120 | Introduction of a hydrogen bond donor could increase affinity. |

| 6 | H | (R)-3-CH3 | 130 | Stereospecific interaction may be favorable. |

| 7 | H | (S)-3-CH3 | 200 | Unfavorable stereochemistry may lead to steric clash. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

A typical QSAR study involves the calculation of a wide range of molecular descriptors for a set of analogs with known biological activities. These descriptors quantify various aspects of the molecular structure, including:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as molecular weight, number of rotatable bonds, and branching indices.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These describe the three-dimensional shape and size of the molecule, such as molecular volume and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, most commonly represented by the logarithm of the octanol-water partition coefficient (logP).

Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) are employed to build a mathematical model that correlates a selection of these descriptors with the observed biological activity. nih.gov

For a hypothetical series of this compound analogs with anticonvulsant activity, a QSAR equation might take the following form:

log(1/ED₅₀) = β₀ + β₁(logP) + β₂(μ) + β₃(V)

Where:

log(1/ED₅₀) is the biological activity (effective dose).

logP represents the lipophilicity of the molecule.

μ is the dipole moment.

V is the molecular volume.

β₀, β₁, β₂, and β₃ are the regression coefficients determined by the statistical analysis.

Such a model could reveal, for instance, that optimal activity is associated with a moderate level of lipophilicity, a specific range of dipole moments, and a certain molecular volume, providing a quantitative framework for designing new analogs. The predictive power of the QSAR model is typically validated using internal and external validation techniques to ensure its robustness and ability to accurately predict the activity of new, untested compounds. nih.gov

The following table outlines key molecular descriptors that would be relevant in a QSAR study of this compound analogs.

| Descriptor Class | Specific Descriptor Example | Potential Influence on Biological Activity |

|---|---|---|

| Topological | Number of Rotatable Bonds | Affects conformational flexibility and entropy of binding. |

| Electronic | Partial Charge on Piperidine Nitrogen | Influences pKa and the ability to form ionic interactions. |

| Steric | Molecular Volume | Determines the fit of the molecule within the binding site. |

| Hydrophobic | logP | Impacts membrane permeability and hydrophobic interactions with the target. |

Conformational Analysis and Pharmacophore Definition in Related Chemical Space

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its biological target. For flexible molecules like this compound, which contains multiple rotatable bonds, conformational analysis is essential to identify the low-energy, biologically active conformation.

The piperidine ring typically adopts a chair conformation to minimize steric strain. Substituents on the piperidine ring can exist in either an axial or equatorial position, and the preferred orientation can significantly impact biological activity. The pyrrolidin-2-one ring is not planar and can adopt various envelope or twist conformations. The relative orientation of these two rings, governed by the flexibility of the ethyl linker, is crucial for presenting the key pharmacophoric features in the correct spatial arrangement for optimal interaction with a receptor.

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. By analyzing the conformations of a series of active analogs, a pharmacophore model can be developed. For compounds related to this compound, a pharmacophore model might include:

A hydrogen bond acceptor feature corresponding to the carbonyl oxygen of the pyrrolidin-2-one ring.

A positive ionizable feature representing the protonated nitrogen of the piperidine ring.

One or more hydrophobic regions corresponding to the aliphatic rings.

Potentially, additional hydrogen bond donor or acceptor features or aromatic regions if substituents are present.

This pharmacophore model serves as a 3D query to search for other molecules with similar spatial arrangements of these features, potentially leading to the discovery of new and structurally diverse compounds with the desired biological activity.

Rational Design Principles Derived from SAR Insights

The culmination of SAR, QSAR, and conformational analysis studies provides a set of rational design principles that can be applied to the optimization of lead compounds like this compound. These principles offer a roadmap for chemists to make informed decisions about which analogs to synthesize to improve potency, selectivity, and pharmacokinetic properties.

Based on the analysis of related chemical structures, the following rational design principles can be proposed for the development of analogs of this compound:

Optimize Piperidine Substitution: Systematically explore substitutions at the 4-position of the piperidine ring with a variety of small, lipophilic, and electron-withdrawing groups to enhance hydrophobic and electronic interactions with the target.

Introduce Stereocenters on the Pyrrolidin-2-one Ring: Synthesize and evaluate enantiomerically pure analogs with substituents at the 3- and 4-positions of the pyrrolidin-2-one ring to probe for stereospecific interactions and potentially increase potency and selectivity.

Modulate Physicochemical Properties: Utilize QSAR models to guide the selection of substituents that achieve an optimal balance of lipophilicity (logP) and polarity to ensure good membrane permeability and bioavailability while maintaining target affinity.

Conformational Restriction: Introduce elements of rigidity into the ethyl linker, for example, by incorporating a double bond or a small ring, to lock the molecule into a more bioactive conformation and reduce the entropic penalty of binding.

By iteratively applying these design principles and feeding the biological data from newly synthesized compounds back into the SAR and QSAR models, a more comprehensive understanding of the molecular requirements for activity can be achieved, ultimately leading to the development of improved therapeutic agents.

Analytical and Spectroscopic Characterization Methods for 1 2 Piperidin 2 Ylethyl Pyrrolidin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one, the spectrum would be expected to show distinct signals for the protons on the pyrrolidinone ring, the piperidine (B6355638) ring, and the ethyl linker. The chemical shifts (δ) would be influenced by the neighboring functional groups, such as the amide in the pyrrolidinone ring and the amine in the piperidine ring. Spin-spin coupling patterns would help to establish the connectivity of the protons.

A hypothetical ¹H NMR data table for the parent compound is presented below for illustrative purposes. Actual chemical shifts and coupling constants would need to be determined experimentally.

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Pyrrolidinone CH₂ (adjacent to N) | 3.2 - 3.5 | Triplet |

| Pyrrolidinone CH₂ (adjacent to C=O) | 2.2 - 2.5 | Triplet |

| Pyrrolidinone CH₂ (β to C=O) | 1.9 - 2.2 | Multiplet |

| Ethyl CH₂ (adjacent to pyrrolidinone N) | 3.3 - 3.6 | Multiplet |

| Ethyl CH₂ (adjacent to piperidine C) | 1.5 - 1.8 | Multiplet |

| Piperidine CH (at C2) | 2.8 - 3.1 | Multiplet |

| Piperidine CH₂ (at C6, axial & equatorial) | 2.5 - 2.9 (axial), 3.0 - 3.3 (equatorial) | Multiplets |

| Piperidine CH₂ (at C3, C4, C5) | 1.3 - 1.7 | Multiplets |

| Piperidine NH | 1.5 - 2.5 | Broad singlet |

Note: This is a hypothetical representation. Actual values may vary.

¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule. The carbonyl carbon of the pyrrolidinone ring would be expected to appear significantly downfield (around 175 ppm). The chemical shifts of the other carbon atoms would provide information about their hybridization and chemical environment.

A hypothetical ¹³C NMR data table is provided below for illustration.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (Pyrrolidinone) | 174 - 178 |

| CH₂ (Pyrrolidinone, adjacent to N) | 45 - 50 |

| CH₂ (Pyrrolidinone, adjacent to C=O) | 30 - 35 |

| CH₂ (Pyrrolidinone, β to C=O) | 17 - 22 |

| CH₂ (Ethyl, adjacent to pyrrolidinone N) | 40 - 45 |

| CH₂ (Ethyl, adjacent to piperidine C) | 35 - 40 |

| CH (Piperidine, C2) | 55 - 60 |

| CH₂ (Piperidine, C6) | 48 - 53 |

| CH₂ (Piperidine, C3) | 25 - 30 |

| CH₂ (Piperidine, C4) | 23 - 28 |

| CH₂ (Piperidine, C5) | 25 - 30 |

Note: This is a hypothetical representation. Actual values may vary.

For unambiguous assignment of all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques would be employed. These include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule.

Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts. By comparing the computationally predicted spectra with the experimental data, a higher level of confidence in the structural assignment can be achieved. This approach is particularly useful for distinguishing between different possible isomers or conformations of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch (Piperidine) | 3300 - 3500 (broad) |

| C-H stretch (Aliphatic) | 2850 - 3000 |

| C=O stretch (Amide, Pyrrolidinone) | 1650 - 1690 (strong) |

| C-N stretch | 1000 - 1250 |

The presence of a strong absorption band around 1670 cm⁻¹ would be a clear indication of the amide carbonyl group in the five-membered lactam ring. The broad absorption in the N-H stretching region would confirm the presence of the secondary amine in the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₂₀N₂O), the molecular weight is 196.29 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 196. The fragmentation pattern would likely involve the cleavage of the ethyl linker and fragmentation of the piperidine and pyrrolidinone rings. Common fragments might include the piperidin-2-ylmethyl cation and the pyrrolidin-2-one radical cation. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments, providing further evidence for the proposed structure. Electrospray ionization (ESI) would be a softer ionization technique, likely showing a strong protonated molecular ion peak [M+H]⁺ at m/z 197.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). rsc.org Unlike nominal mass spectrometry, HRMS can measure mass to within a few parts per million (ppm), which allows for the determination of a unique elemental formula. nih.gov For this compound, this technique is crucial for confirming its molecular formula, C11H20N2O.

The process involves ionizing the molecule, typically through electrospray ionization (ESI), to produce a protonated molecule [M+H]+. The instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, then measures the m/z value with high precision. The experimentally determined mass is compared against the theoretical (calculated) mass for the expected formula. A small mass error, typically below 5 ppm, provides strong evidence for the correct elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. mdpi.com

For instance, the theoretical monoisotopic mass of the [M+H]+ ion for this compound (C11H21N2O+) can be precisely calculated. This calculated value serves as the benchmark for experimental results, as illustrated in the representative data table below.

| Formula | Ion | Calculated Mass [M+H]+ | Typical Found Mass [M+H]+ | Mass Error (ppm) |

| C11H20N2O | [M+H]+ | 197.16484 | 197.1652 | < 2 ppm |

This table presents the calculated theoretical mass for the target compound and a typical experimental value that would be expected from HRMS analysis, demonstrating the high accuracy of the technique.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unequivocal proof of a molecule's constitution, configuration, and conformation by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. eurjchem.com For this compound, a successful crystallographic analysis would reveal critical structural details, including bond lengths, bond angles, and the conformations of the piperidine and pyrrolidinone rings.

The piperidine ring is known to adopt a stable chair conformation to minimize steric strain. nih.gov X-ray analysis would confirm this preference and determine the orientation (axial or equatorial) of the ethylpyrrolidinone substituent. The pyrrolidinone ring typically adopts an envelope or twisted conformation. The crystal structure would also elucidate intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice.

While a specific crystal structure for this compound is not publicly available, analysis of related piperidine derivatives provides insight into the type of data obtained. For example, a study on 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one confirmed a chair conformation for the piperidine ring. The table below shows representative crystallographic data that would be determined for a similar compound.

| Parameter | Example Value (from a piperidine derivative) |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 5.89 |

| b (Å) | 14.32 |

| c (Å) | 7.21 |

| β (°) | 108.5 |

| Volume (ų) | 578.1 |

| Z | 2 |

This table provides an example of crystallographic parameters obtained from the analysis of a substituted piperidine derivative, illustrating the detailed structural information yielded by X-ray crystallography.

Conclusion and Future Research Directions for 1 2 Piperidin 2 Ylethyl Pyrrolidin 2 One and Analogs

Summary of Key Research Findings and Their Broader Implications

Research into the individual components and structurally related analogs of 1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one reveals a vast landscape of biological activity. Both piperidine (B6355638) and pyrrolidine (B122466) moieties are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in approved drugs and biologically active molecules. arizona.edunih.govnih.gov

Piperidine derivatives are central to numerous pharmaceuticals and exhibit a wide array of pharmacological effects, including but not limited to CNS modulation, anticancer, antihistaminic, analgesic, and antimicrobial activities. arizona.edubiomedpharmajournal.org Their conformational flexibility allows them to interact with a variety of biological targets with high affinity and specificity. thieme-connect.com

Pyrrolidin-2-one (a γ-lactam) and its derivatives are also key components in many bioactive compounds. This scaffold is known for its diverse pharmacological properties, including anticonvulsant, anti-inflammatory, antimicrobial, and anticancer effects. researchgate.net The racetam class of nootropic drugs, for instance, is built around the pyrrolidin-2-one core.

The combination of these two scaffolds, as seen in this compound, implies a significant potential for novel biological activities. Analogs that merge these rings have been explored for various therapeutic targets. For example, molecules incorporating both piperidine and pyrrolidine rings have been investigated as opioid receptor modulators and for their activity against multidrug-resistant pathogens. researchgate.netnih.gov The broader implication is that this combined scaffold can serve as a versatile template for developing new chemical entities targeting a range of diseases, from neurological disorders to infectious diseases and cancer. researchgate.netnih.gov

| Scaffold Class | Observed Biological Activities | Potential Therapeutic Areas | Representative Analogs/Derivatives |

| Piperidine-based Compounds | CNS modulation, Analgesic, Antimicrobial, Anticancer, Antihistaminic. arizona.edubiomedpharmajournal.orgclinmedkaz.org | Neurology, Oncology, Infectious Diseases, Pain Management. | Fentanyl, Ritalin, Haloperidol. |

| Pyrrolidin-2-one Derivatives | Nootropic, Anticonvulsant, Anti-inflammatory, Antibacterial, Anticancer. nih.govresearchgate.net | Neurodegenerative Diseases, Epilepsy, Oncology, Infectious Diseases. | Piracetam, Levetiracetam, Doxapram. |

| Piperidine-Pyrrolidine Conjugates | Opioid Receptor Modulation, Antimicrobial, NMDA Receptor Antagonism. researchgate.netnih.govnih.gov | Pain Management, Neurological Disorders, Infectious Diseases. | Enkephalin analogues, Diphenidine analogues. nih.govnih.gov |

Challenges and Opportunities in Developing this compound-based Lead Compounds

The development of lead compounds based on the this compound scaffold presents both distinct challenges and significant opportunities.

Challenges:

Stereoselective Synthesis: The target molecule contains a chiral center at the 2-position of the piperidine ring. Developing efficient and scalable stereoselective synthetic routes is a primary challenge. mdpi.com Controlling the stereochemistry is crucial, as different stereoisomers can exhibit vastly different biological activities and toxicological profiles. nih.govresearchgate.net

Target Selectivity and Off-Target Effects: Both piperidine and pyrrolidine scaffolds are known to interact with a multitude of biological targets. arizona.eduresearchgate.net A key challenge will be to design analogs with high selectivity for a specific desired target while minimizing off-target interactions that could lead to adverse effects. nih.gov

Pharmacokinetic Properties: Achieving a desirable ADME (absorption, distribution, metabolism, and excretion) profile is a significant hurdle. The physicochemical properties, such as lipophilicity and polar surface area, must be carefully tuned to ensure adequate bioavailability and, if necessary, penetration of the blood-brain barrier for CNS targets.

Regulatory and Manufacturing Complexity: The synthesis of complex heterocyclic compounds can be costly and generate impurities that must be rigorously controlled to meet stringent regulatory standards set by bodies like the FDA. pmarketresearch.com Scaling up production from the laboratory to an industrial scale presents further logistical and financial challenges. researchandmarkets.com

Opportunities:

Modular Design for SAR Studies: The structure of this compound is modular, consisting of the piperidine ring, the pyrrolidin-2-one ring, and the ethyl linker. This allows for systematic modifications at multiple positions to conduct extensive Structure-Activity Relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. nih.gov

Access to Diverse Chemical Space: The three-dimensional nature of the sp³-hybridized piperidine and pyrrolidine rings allows for the exploration of a much broader chemical space compared to flat, aromatic systems. nih.gov This can lead to novel interactions with biological targets and the development of compounds with unique mechanisms of action.

Broad Therapeutic Potential: Given the wide range of biological activities associated with the parent scaffolds, there is a substantial opportunity to screen libraries of analogs against diverse targets, potentially leading to breakthroughs in areas such as neurodegenerative disease, treatment-resistant cancers, and novel antibiotics. nih.gov

Innovation in Synthesis: Overcoming the synthetic challenges provides an opportunity for innovation in catalytic methods and synthetic strategies, such as novel C-H amination or asymmetric hydrogenation techniques, which can have broader applications in medicinal chemistry. nih.govnews-medical.netacs.org

Emerging Research Avenues and Interdisciplinary Applications in Chemical Biology

Beyond direct therapeutic applications, the this compound scaffold and its analogs are poised for use in emerging research areas, particularly at the intersection of chemistry and biology.

Emerging Research Avenues:

Fragment-Based Drug Discovery (FBDD): The core scaffold can be used as a starting point in FBDD. The piperidine or pyrrolidin-2-one moieties can be used as initial fragments to screen for binding to a biological target, with the other part of the molecule being elaborated to enhance affinity and selectivity.

Targeted Protein Degradation: The scaffold could be incorporated into Proteolysis Targeting Chimeras (PROTACs). One part of the analog could be designed to bind to a target protein of interest, while another part is modified to recruit an E3 ubiquitin ligase, leading to the targeted degradation of the protein.

Development of Covalent Inhibitors: By incorporating a reactive group (a "warhead") onto the scaffold, analogs could be developed as covalent inhibitors that form a permanent bond with their target protein. This can lead to compounds with prolonged duration of action and high potency.

Interdisciplinary Applications in Chemical Biology:

Chemical Probes and Tool Compounds: Analogs of this compound can be developed as chemical probes to study biological systems. By identifying a potent and selective analog, researchers can use it as a tool to investigate the function of a specific protein or pathway in cellular or in vivo models.

Molecular Imaging Agents: The scaffold could be labeled with a radionuclide (e.g., ¹⁸F, ¹¹C) to create novel Positron Emission Tomography (PET) tracers. Such agents would allow for the non-invasive visualization and quantification of their biological target in living subjects, aiding in disease diagnosis and in understanding the pharmacokinetics and pharmacodynamics of new drugs.

Affinity-Based Target Deconvolution: By immobilizing an analog onto a solid support (e.g., beads), it can be used for affinity chromatography to isolate its binding partners from cell lysates. This is a powerful chemical biology technique to identify or confirm the molecular target of a bioactive compound.

Q & A

Q. Basic

- Receptor binding assays : Test α1-adrenergic receptor affinity using radiolabeled ligands (e.g., [³H]-prazosin) in competitive binding studies, as demonstrated for pyrrolidin-2-one derivatives with piperazine moieties .

- Functional assays : Measure cAMP modulation or calcium flux in HEK293 cells expressing target receptors.

- Cytotoxicity screening : Use MTT assays in cardiac cell lines to assess preliminary safety .

How should researchers design in vivo studies to evaluate cardiovascular effects?

Q. Advanced

- Animal models : Use normotensive or hypertensive rats to assess antiarrhythmic/hypotensive effects. Intravenous administration (e.g., 1–10 mg/kg) followed by ECG and blood pressure monitoring is standard .

- Dose-response analysis : Include positive controls (e.g., propranolol) and validate results with telemetry for continuous hemodynamic data.

- Toxicokinetics : Measure plasma concentrations via LC-MS/MS to correlate exposure with efficacy .

How can compound purity be ensured using HPLC?

Q. Basic

- Column selection : Use a C18 column with a mobile phase of acetonitrile/water (70:30) + 0.1% TFA for polar pyrrolidinone analogs .

- Detection : Monitor at 210–220 nm for carbonyl absorption.

- Validation : Follow ICH guidelines for linearity (R² > 0.99), LOD/LOQ, and repeatability (<2% RSD) .

What strategies are effective for developing LC-MS/MS methods to quantify this compound in biological matrices?

Q. Advanced

- Ionization optimization : Use ESI+ mode due to the compound’s tertiary amine groups.

- Sample preparation : Protein precipitation with acetonitrile or SPE for plasma/brain homogenates.

- Internal standards : Deuterated analogs (e.g., d₃-pyrrolidinone) improve accuracy. Validate with matrix effects <15% and recovery >85% .

What are critical safety considerations for handling this compound?

Q. Basic

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles. Avoid inhalation; use fume hoods during synthesis .

- First aid : For skin contact, wash with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

How can degradation products be evaluated under varying storage conditions?

Q. Advanced

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions.

- Stability-indicating assays : Use UPLC-PDA to resolve degradation peaks. For example, pyrrolidinone derivatives may hydrolyze to secondary amines under acidic conditions .

What strategies guide structure-activity relationship (SAR) studies for piperidine-pyrrolidinone hybrids?

Q. Advanced

- Core modifications : Compare analogs with varying alkyl chain lengths (e.g., butyl vs. ethyl linkers) and substituents (e.g., fluorine, methyl groups).

- Pharmacophore mapping : Identify critical moieties like the pyrrolidinone carbonyl and piperidine nitrogen using 3D-QSAR models .

How should conflicting pharmacological data (e.g., efficacy vs. toxicity) be addressed?

Q. Advanced

- Mechanistic studies : Use patch-clamp electrophysiology to confirm ion channel modulation vs. off-target effects.

- Dose optimization : Conduct MTD (maximum tolerated dose) studies in rodents to balance efficacy and safety.

- Meta-analysis : Compare results with structurally related compounds, such as S-61 and S-73 derivatives, which show α1-adrenolytic activity at lower doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.